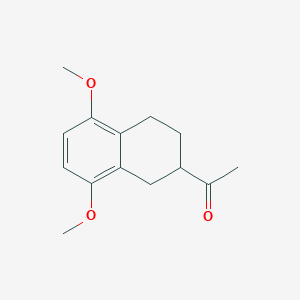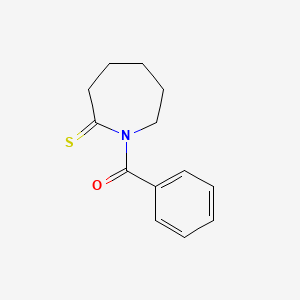
Phenyl(2-thioxoazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2-thioxoazepan-1-yl)methanone is a chemical compound that belongs to the class of organic compounds known as azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. The presence of a phenyl group and a thioxo group in the azepane ring makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-thioxoazepan-1-yl)methanone typically involves the reaction of a phenyl-substituted azepane with a thioxo group. One common method involves the use of phenyl azepane and a thioxo reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(2-thioxoazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl(2-thioxoazepan-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Phenyl(2-thioxoazepan-1-yl)methanone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby increasing its potency.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl(2-thioxoazepan-1-yl)methanone analogs: Compounds with similar structures but different substituents on the azepane ring.
Phenyl(piperazin-1-yl)methanone: A compound with a piperazine ring instead of an azepane ring.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A compound with a benzimidazole ring instead of an azepane ring.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a thioxo group in the azepane ring. This combination provides distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C13H15NOS |
|---|---|
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
phenyl-(2-sulfanylideneazepan-1-yl)methanone |
InChI |
InChI=1S/C13H15NOS/c15-13(11-7-3-1-4-8-11)14-10-6-2-5-9-12(14)16/h1,3-4,7-8H,2,5-6,9-10H2 |
Clave InChI |
MWPAIMCVIFSFGH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=S)N(CC1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



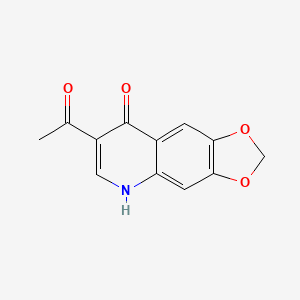
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)
![2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B11878059.png)

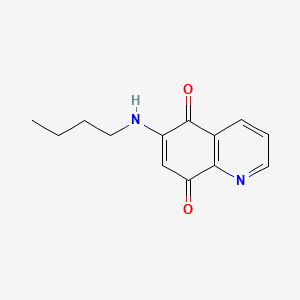
![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)
![5-Chloro-2-phenylfuro[2,3-b]pyridine](/img/structure/B11878086.png)
![6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)

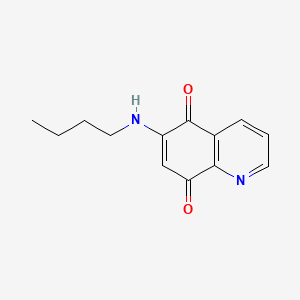
![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)

